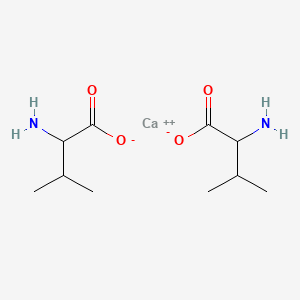
calcium;2-amino-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-amino-3-methylbutanoate typically involves the reaction of calcium salts with 2-amino-3-methylbutanoic acid. One common method is to dissolve calcium carbonate in an aqueous solution of 2-amino-3-methylbutanoic acid, followed by evaporation of the solvent to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using calcium hydroxide or calcium chloride with 2-amino-3-methylbutanoic acid under controlled conditions to ensure high yield and purity. The reaction mixture is then filtered, and the product is crystallized and dried .
Chemical Reactions Analysis
Types of Reactions
Calcium;2-amino-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Calcium;2-amino-3-methylbutanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry.
Biology: Studied for its role in calcium signaling and metabolism.
Medicine: Investigated for potential therapeutic applications, including as a calcium supplement.
Industry: Utilized in the production of calcium-enriched products and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of calcium;2-amino-3-methylbutanoate involves its interaction with calcium receptors and transporters in biological systems. The compound can modulate calcium signaling pathways, influencing various physiological processes such as muscle contraction, neurotransmission, and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- Calcium gluconate
- Calcium lactate
- Calcium ascorbate
Uniqueness
Calcium;2-amino-3-methylbutanoate is unique due to its specific coordination with 2-amino-3-methylbutanoic acid, which imparts distinct chemical and biological properties. Unlike other calcium compounds, it may offer unique benefits in terms of bioavailability and specific interactions with biological molecules .
Properties
CAS No. |
71247-42-2 |
|---|---|
Molecular Formula |
C10H20CaN2O4 |
Molecular Weight |
272.35 g/mol |
IUPAC Name |
calcium;2-amino-3-methylbutanoate |
InChI |
InChI=1S/2C5H11NO2.Ca/c2*1-3(2)4(6)5(7)8;/h2*3-4H,6H2,1-2H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
CBDAYPGLRPBHCT-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C(C(=O)[O-])N.CC(C)C(C(=O)[O-])N.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



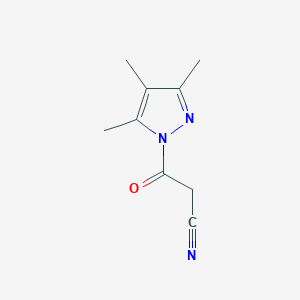


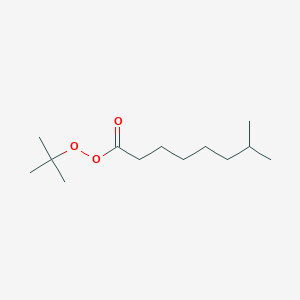
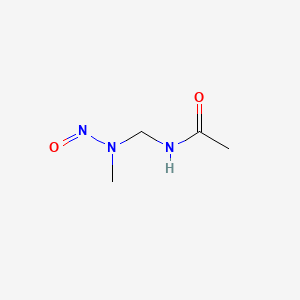
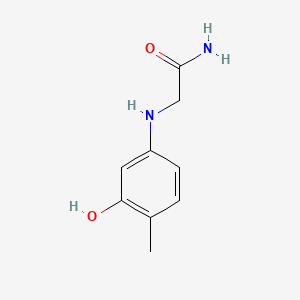
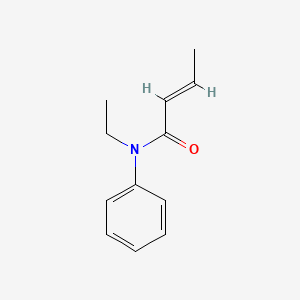
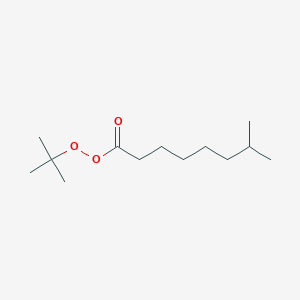
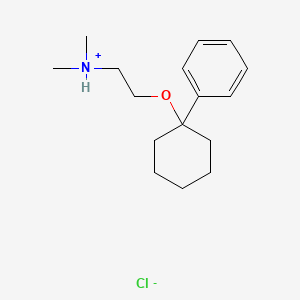
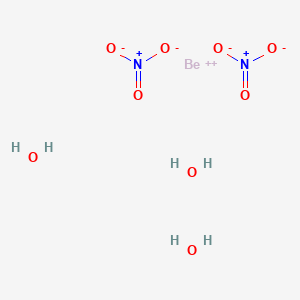
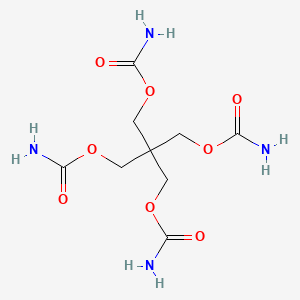
![1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol](/img/structure/B13755399.png)
![Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13755411.png)
